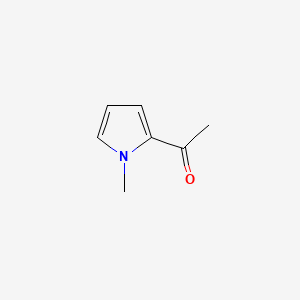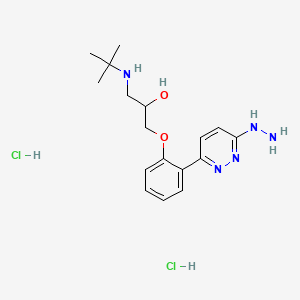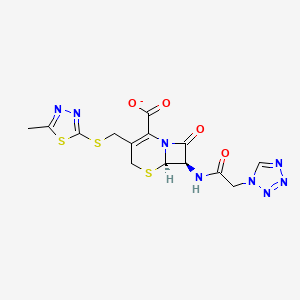
2-乙酰-1-甲基吡咯
描述
2-Acetyl-1-methylpyrrole (2-AMP) is a heterocyclic aromatic compound with a molecular formula of C6H7NO. It is a colorless to light yellow liquid with a faint odor, and is soluble in water and alcohol. 2-AMP has a wide range of applications in the fields of medicine, pharmacology, and biotechnology due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-AMP.
科学研究应用
Synthesis of Pyrrole-Based Chalcones
2-Acetyl-1-methylpyrrole has been used in the synthesis of new pyrrole-based chalcones . These chalcones were designed and synthesized via the base-catalyzed Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with 5-(aryl)furfural derivatives .
Antimicrobial Activity
The synthesized pyrrole-based chalcones were evaluated for their in vitro antimicrobial effects on pathogenic bacteria and Candida species . Some compounds showed potent antifungal activity against Candida krusei .
Cytotoxicity and Genotoxicity
The pyrrole-based chalcones were also evaluated for their cytotoxic effects on various cell lines . Some compounds showed selective anticancer activity against the HepG2 cell line . The genotoxicity of these compounds was also assessed .
Antioxidative Activity
2-Acetyl-1-methylpyrrole has been used as a model pyrrole to investigate the antioxidative activity of nonenzymatic browning reactions .
Catalyst for Sulfonylation
2-Acetyl-1-methylpyrrole has been employed as a catalyst for the sulfonylation of spectinomycin .
Flavor and Fragrance Ingredient
2-Acetyl-1-methylpyrrole is used in the flavor and fragrance industry . It is used to impart earthy notes to various products .
作用机制
Mode of Action
It has been employed as a model pyrrole to investigate the antioxidative activity of nonenzymatic browning reactions .
Biochemical Pathways
It has been used as a catalyst for the sulfonylation of spectinomycin .
Pharmacokinetics
It’s known that it’s a liquid at room temperature with a boiling point of 200-202 °c .
属性
IUPAC Name |
1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFLWVDXYUGFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022139 | |
| Record name | 2-Acetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid; Earthy aroma | |
| Record name | 1-Methyl-2-acetylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
200.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-1-methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (in ethanol) | |
| Record name | 1-Methyl-2-acetylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.043 | |
| Record name | 1-Methyl-2-acetylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1190/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetyl-1-methylpyrrole | |
CAS RN |
932-16-1 | |
| Record name | 2-Acetyl-1-methylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-1-methyl pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 932-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetyl-1-methylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-N-METHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6712EFN084 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-1-methylpyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antioxidant properties of 2-acetyl-1-methylpyrrole?
A: 2-Acetyl-1-methylpyrrole demonstrates significant antioxidant activity, particularly against lipid peroxidation. [] Studies have shown that it effectively inhibits hexanal oxidation, even at low concentrations (10 µg/mL). [] The presence of the acetyl group on the pyrrole ring is thought to contribute significantly to its antioxidant capacity. [] Further research indicates that 2-acetyl-1-methylpyrrole and similar alkyl-substituted pyrroles with no free alpha-positions tend to exhibit higher antioxidant activity. [] This is relevant in the context of nonenzymatic browning reactions where these compounds are generated, potentially influencing the overall antioxidant properties of food products. []
Q2: How does the structure of 2-acetyl-1-methylpyrrole relate to its activity as an inhibitor of the pentose phosphate pathway enzymes?
A: 2-acetyl-1-methylpyrrole exhibits inhibitory effects on two key enzymes of the pentose phosphate pathway: glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). [] While the exact mechanism of action requires further investigation, molecular docking studies suggest that specific interactions between the compound and the active sites of these enzymes contribute to the observed inhibition. [] The presence and position of the acetyl and methyl groups on the pyrrole ring likely play a role in these interactions and could be targeted for modifications to fine-tune the inhibitory potency and selectivity towards these enzymes. []
Q3: How do solvents influence the excited-state dynamics of 2-acetyl-1-methylpyrrole?
A: Resonance Raman spectroscopy studies, supported by density functional theory calculations, have revealed that solvents can significantly impact the excited-state structural dynamics of 2-acetyl-1-methylpyrrole. [] Specifically, solvents can modulate the mixing or curve-crossing between different electronic states (Sn/Sπ) within the Franck-Condon region of the molecule. [] This effect is evident in the observed changes in relative intensities of specific vibrational modes, such as the C=O stretch and ring deformation modes, under different excitation wavelengths and in different solvent environments. [] These findings highlight the importance of considering solvent effects when studying the photophysical properties and potential applications of 2-acetyl-1-methylpyrrole.
Q4: Can 2-acetyl-1-methylpyrrole be used as a building block for synthesizing other compounds?
A: Yes, 2-acetyl-1-methylpyrrole serves as a valuable starting material in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation with 5-(aryl)furfural derivatives to yield pyrrole-based chalcones, a class of compounds with potential antimicrobial and anticancer properties. [] This reaction highlights the versatility of 2-acetyl-1-methylpyrrole in constructing more complex molecules with potentially useful biological activities.
Q5: What is the relative thermodynamic stability of 2-acetyl-1-methylpyrrole compared to its isomer, 3-acetyl-1-methylpyrrole?
A: Experimental and computational studies have demonstrated that 2-acetyl-1-methylpyrrole is thermodynamically more stable than its 3-isomer. [] This conclusion is supported by both calorimetric measurements of enthalpies of formation and high-level ab initio molecular orbital calculations. [] Understanding the relative stability of these isomers is crucial for predicting reaction outcomes and designing synthetic strategies involving these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)

![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)



![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1200287.png)